

Application Note: ^1H and ^{13}C NMR Assignment for Methyl 4-methoxycinnamate

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Compound of Interest

Compound Name: Methyl 4-methoxycinnamate

Cat. No.: B1205502

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules. This application note provides a detailed assignment of the ^1H and ^{13}C NMR spectra of **methyl 4-methoxycinnamate**, a common UV-filtering agent and synthetic intermediate. The data presented herein, including chemical shifts (δ), coupling constants (J), and multiplicities, serves as a definitive reference for researchers working with this compound. A standardized experimental protocol for data acquisition is also provided.

Introduction

Methyl 4-methoxycinnamate is an organic compound widely used in sunscreens and other cosmetic products for its ability to absorb UV-B radiation.[1] Accurate structural confirmation and purity assessment are paramount in both research and industrial applications. NMR spectroscopy provides unambiguous structural information through the analysis of the chemical environment of ^1H (proton) and ^{13}C (carbon-13) nuclei.[2][3] This note details the complete spectral assignment for the E (trans) isomer of **methyl 4-methoxycinnamate** in deuterated chloroform (CDCl_3).

Chemical Structure and Numbering Scheme

For clarity in spectral assignment, the atoms of **methyl 4-methoxycinnamate** are numbered as shown in the diagram below. This numbering scheme is used consistently in the data tables.

Caption: Figure 1. Numbering scheme for **methyl 4-methoxycinnamate**.

Data Presentation

The ^1H and ^{13}C NMR data were acquired in CDCl_3 and referenced to the residual solvent peak. [4] The data is summarized in the tables below.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.64	Doublet (d)	16.0	1H	H-7
7.48	Doublet (d)	8.7	2H	H-2, H-6
6.92	Doublet (d)	8.7	2H	H-3, H-5
6.33	Doublet (d)	16.0	1H	H-8
3.83	Singlet (s)	-	3H	H-11 (Ar-OCH ₃)
3.79	Singlet (s)	-	3H	H-10 (Ester - OCH ₃)

Data compiled
from sources.[1]
[5][6]

The large coupling constant ($J = 16.0$ Hz) between the vinylic protons H-7 and H-8 is characteristic of a trans (E) configuration around the carbon-carbon double bond.[1][5] The aromatic protons exhibit a typical AA'BB' pattern for a para-substituted benzene ring.[5]

Table 2: ^{13}C NMR Data (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
167.7	C-9 (C=O)
161.4	C-4
144.5	C-7
129.7	C-2, C-6
127.1	C-1
115.3	C-8
114.3	C-3, C-5
55.3	C-11 (Ar-OCH ₃)
51.6	C-10 (Ester -OCH ₃)
Data compiled from sources.[4][5][7]	

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for compounds like **methyl 4-methoxycinnamate** is outlined below.

A. Sample Preparation

- Weigh approximately 5-10 mg of **methyl 4-methoxycinnamate** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

B. NMR Data Acquisition

- Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[4]
- Allow at least five minutes for the sample temperature to equilibrate inside the magnet.[8]
- Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.
- For ^1H NMR: Acquire the spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-noise ratio.
- For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ^{13}C . [2] An inverse-gated decoupling sequence can be used for quantitative analysis to prevent the Nuclear Overhauser Effect (NOE).[8]

C. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
- Perform phase correction and baseline correction on the resulting spectrum.
- Calibrate the chemical shift axis by setting the residual CDCl_3 peak to δ 7.26 ppm for ^1H spectra and δ 77.16 ppm for ^{13}C spectra.[4]
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Workflow Visualization

The overall process from sample handling to final data interpretation is illustrated in the following workflow diagram.

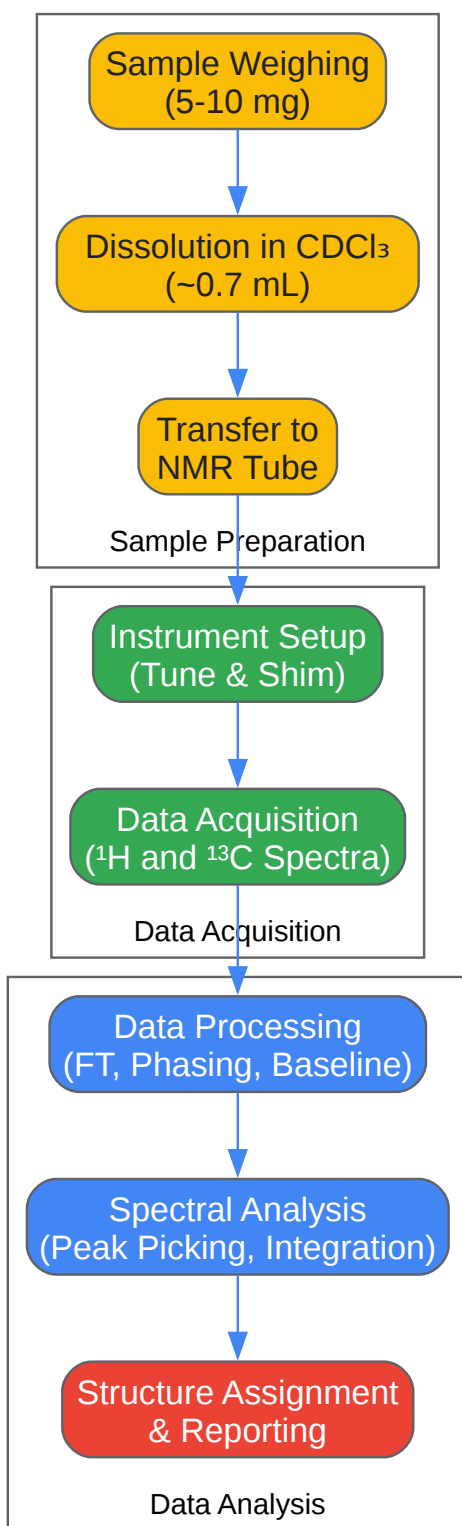


Figure 2. NMR Analysis Workflow

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Caption: Figure 2. General workflow for NMR sample analysis.

Conclusion

This application note provides a comprehensive and detailed ^1H and ^{13}C NMR spectral assignment for **methyl 4-methoxycinnamate**. The tabulated data and standardized protocols offer a valuable resource for researchers in quality control, synthetic chemistry, and drug development, ensuring accurate and reproducible structural verification of this important compound.

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